molecular formula C15H19BrN2OS B2569520 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol CAS No. 793716-12-8

5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol

Cat. No.: B2569520
CAS No.: 793716-12-8
M. Wt: 355.29
InChI Key: OBEZPQOXWFRTMX-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a propan-2-yloxypropyl chain, and a thiol group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the propan-2-yloxypropyl chain: This can be done through an etherification reaction using propan-2-ol and an appropriate alkylating agent.

    Introduction of the thiol group: This step involves the thiolation of the imidazole ring using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and thiol groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol
  • 5-(4-fluorophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol
  • 5-(4-methylphenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol

Uniqueness

5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which may enhance its binding affinity in biological systems or its reactivity in chemical transformations.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(3-propan-2-yloxypropyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2OS/c1-11(2)19-9-3-8-18-14(10-17-15(18)20)12-4-6-13(16)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEZPQOXWFRTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=CNC1=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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